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Compound of Interest

Compound Name: 2-Chloro-4-ethenylpyrimidine

CAS No.: 131467-02-2

Cat. No.: B593178 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-
ethenylpyrimidine (also known as 2-chloro-4-vinylpyrimidine), a key intermediate in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

professionals in drug development, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only

presenting the spectral data but also providing expert interpretation and outlining the

methodologies for data acquisition.

Introduction
2-Chloro-4-ethenylpyrimidine is a substituted pyrimidine featuring a reactive vinyl group and

a chlorine atom. This unique combination of functional groups makes it a versatile building

block for the synthesis of a wide range of more complex molecules. The chlorine atom can be

readily displaced by various nucleophiles, while the vinyl group can participate in addition

reactions and polymerizations. A thorough understanding of its spectroscopic properties is

crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. For 2-Chloro-4-ethenylpyrimidine, high-resolution

mass spectrometry provides unequivocal confirmation of its molecular formula.
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High-Resolution Mass Spectrometry (HRMS) Data
Parameter Value Source

Ionization Mode
Electrospray Ionization (ESI),

positive ion mode
[1]

Molecular Formula C₆H₅ClN₂ [1]

Calculated m/z for [M+H]⁺

(with ³⁵Cl)
141.0218 [1]

Found m/z for [M+H]⁺ 141.0220 [1]

Interpretation of Mass Spectrum
The high-resolution mass spectrum shows a protonated molecular ion ([M+H]⁺) at an m/z of

141.0220. This experimental value is in excellent agreement with the calculated mass for the

molecular formula C₆H₆ClN₂, confirming the elemental composition of the molecule.[1]

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an

isotopic peak for the heavier chlorine isotope (³⁷Cl). Due to the natural abundance of chlorine

isotopes (approximately 3:1 for ³⁵Cl:³⁷Cl), the mass spectrum will exhibit a characteristic M+

peak and an M+2 peak with a relative intensity of about one-third of the M+ peak. This isotopic

pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass
Spectrometry
A solution of 2-Chloro-4-ethenylpyrimidine is prepared in a suitable solvent, such as

methanol or acetonitrile, at a low concentration (typically in the range of 1-10 µg/mL). This

solution is then introduced into the electrospray ionization source of a high-resolution mass

spectrometer (e.g., a time-of-flight or Orbitrap instrument). The analysis is performed in positive

ion mode, where the molecule is protonated to form the [M+H]⁺ ion. The instrument is

calibrated prior to analysis to ensure high mass accuracy.

Workflow for High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. While specific experimental IR data for 2-Chloro-4-ethenylpyrimidine is not readily

available in the cited literature, the expected characteristic absorption bands can be predicted

based on its structure and by comparison with related compounds.

Predicted Infrared Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type

~3100-3000 C-H (Aromatic & Vinylic) Stretching

~1640 C=C (Vinylic) Stretching

~1580-1400 C=C, C=N (Pyrimidine Ring) Stretching

~990 and ~910 =C-H (Vinylic) Out-of-plane bending

~800-600 C-Cl Stretching

Interpretation of Infrared Spectrum
The IR spectrum of 2-Chloro-4-ethenylpyrimidine is expected to be dominated by several key

absorptions. The C-H stretching vibrations of the pyrimidine ring and the vinyl group would

appear in the 3100-3000 cm⁻¹ region. The stretching vibration of the vinyl C=C double bond is

anticipated around 1640 cm⁻¹. The characteristic stretching vibrations of the pyrimidine ring

(C=C and C=N bonds) are expected in the 1580-1400 cm⁻¹ range. The out-of-plane bending

vibrations of the vinyl C-H bonds, which are often strong and sharp, should be observable

around 990 cm⁻¹ and 910 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the lower

frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
A small amount of the neat sample (if liquid) or a solid sample is placed directly on the ATR

crystal (e.g., diamond or germanium). The spectrum is then recorded using a Fourier-transform

infrared (FT-IR) spectrometer. An air background spectrum is collected prior to the sample

measurement. The spectrum is typically an average of multiple scans to improve the signal-to-

noise ratio.
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Workflow for ATR-FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data (400 MHz, CDCl₃)
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment Source

8.57 d 5.0 1H

H-6

(Pyrimidine

ring)

[1]

7.22 d 5.0 1H

H-5

(Pyrimidine

ring)

[1]

6.70 m - 1H Vinylic CH [1]

6.52 m - 1H Vinylic CH₂ [1]

5.80 m - 1H Vinylic CH₂ [1]

¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment Source

165.5 C-4 (Pyrimidine ring) [1]

161.6 C-2 (Pyrimidine ring) [1]

159.9 C-6 (Pyrimidine ring) [1]

133.9 Vinylic CH [1]

125.3 Vinylic CH₂ [1]

116.5 C-5 (Pyrimidine ring) [1]
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Interpretation of NMR Spectra
The ¹H NMR spectrum shows two doublets in the aromatic region at 8.57 and 7.22 ppm, which

are characteristic of the two protons on the pyrimidine ring.[1] The coupling constant of 5.0 Hz

is typical for ortho-coupling in such heterocyclic systems. The three multiplets in the upfield

region (6.70, 6.52, and 5.80 ppm) correspond to the three protons of the ethenyl (vinyl) group.

[1]

The ¹³C NMR spectrum displays six distinct signals, consistent with the six carbon atoms in the

molecule.[1] The signals at 165.5, 161.6, and 159.9 ppm are assigned to the carbon atoms of

the pyrimidine ring attached to nitrogen or chlorine, which are significantly deshielded. The

signal at 116.5 ppm is attributed to the C-5 of the pyrimidine ring. The two remaining signals at

133.9 and 125.3 ppm correspond to the two carbon atoms of the vinyl group.[1]

Experimental Protocol: NMR Spectroscopy
The sample of 2-Chloro-4-ethenylpyrimidine is dissolved in deuterated chloroform (CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The

solution is then transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are acquired on

a 400 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans are acquired

to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled

sequence is used to simplify the spectrum to single lines for each carbon atom, and a larger

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Workflow for NMR Spectroscopy.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of 2-
Chloro-4-ethenylpyrimidine. The high-resolution mass spectrometry confirms the molecular

formula, while NMR spectroscopy elucidates the detailed atomic connectivity. Although

experimental IR data was not available, a predictive analysis based on known functional group

absorptions offers valuable insights. These data are essential for any researcher working with

this versatile chemical intermediate, enabling confident identification, reaction monitoring, and

the characterization of novel derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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